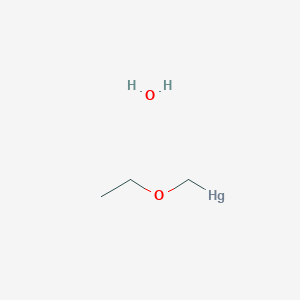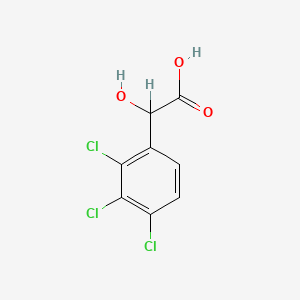
1-tert-Butyl-1,4-dihydroazocine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-Butyl-1,4-dihydroazocine-4-carbonitrile is a chemical compound known for its unique structure and potential applications in various fields. It belongs to the class of azocines, which are eight-membered nitrogen-containing heterocycles. The presence of a tert-butyl group and a carbonitrile group in its structure adds to its chemical versatility and reactivity.
Preparation Methods
The synthesis of 1-tert-Butyl-1,4-dihydroazocine-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable amine and an alkyne, the compound can be synthesized through a series of reactions involving cyclization, reduction, and functional group transformations. Industrial production methods may involve optimizing these steps to achieve higher yields and purity.
Chemical Reactions Analysis
1-tert-Butyl-1,4-dihydroazocine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of substituted derivatives.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex ring systems.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-tert-Butyl-1,4-dihydroazocine-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-tert-Butyl-1,4-dihydroazocine-4-carbonitrile involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the reaction.
Comparison with Similar Compounds
1-tert-Butyl-1,4-dihydroazocine-4-carbonitrile can be compared with other similar compounds, such as:
1-tert-Butyl-4-ethylbenzene: Both compounds contain a tert-butyl group, but differ in their core structures and reactivity.
tert-Butyl 4-amino-1-piperidinecarboxylate: This compound also features a tert-butyl group and is used in different applications, highlighting the versatility of the tert-butyl functional group.
3-tert-Butyl-4-hydroxy-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine: Another compound with a tert-butyl group, used in different chemical contexts.
The uniqueness of this compound lies in its azocine ring structure and the presence of the carbonitrile group, which confer specific chemical properties and reactivity.
Properties
CAS No. |
113236-93-4 |
|---|---|
Molecular Formula |
C12H16N2 |
Molecular Weight |
188.27 g/mol |
IUPAC Name |
1-tert-butyl-4H-azocine-4-carbonitrile |
InChI |
InChI=1S/C12H16N2/c1-12(2,3)14-8-5-4-6-11(10-13)7-9-14/h4-9,11H,1-3H3 |
InChI Key |
OCLNOJQDXQPEFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C=CC=CC(C=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(4-Nitrophenyl)methoxy]-4,5-dioxo-3-(phenylsulfanyl)pentanoate](/img/structure/B14318573.png)
![8-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl acetate](/img/structure/B14318577.png)

![N-[(2-Hydroxyphenyl)methyl]-N,N-dimethylethanaminium bromide](/img/structure/B14318588.png)
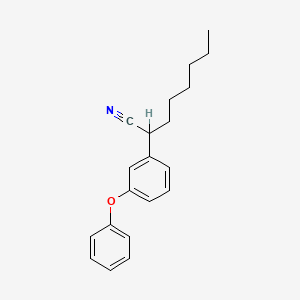
![2-Amino-2-[(benzylsulfamoyl)imino]acetamide](/img/structure/B14318592.png)
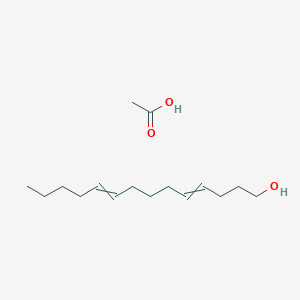
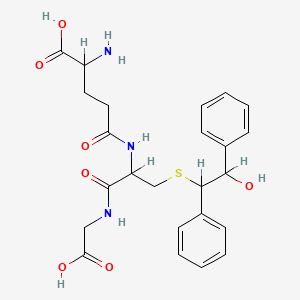
![4,10,10-Trimethylbicyclo[5.2.1]dec-3-ene-2,6-dione](/img/structure/B14318602.png)
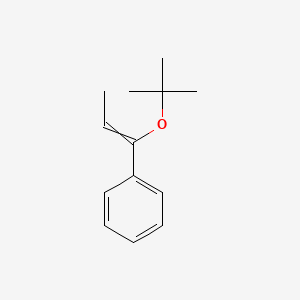
![2-[(2-Methylacryloyl)oxy]ethyl furan-2-carboxylate](/img/structure/B14318610.png)
